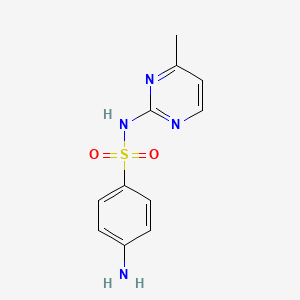

Sulfamerazina

Descripción general

Descripción

Sulfamerazine: is a sulfonamide antibacterial agent used to treat various bacterial infections. It is a derivative of sulfanilamide and is known for its effectiveness against a broad spectrum of bacteria. The chemical formula of sulfamerazine is C₁₁H₁₂N₄O₂S , and it has a molecular weight of 264.30 g/mol .

Aplicaciones Científicas De Investigación

Sulfamerazine has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in the study of sulfonamide chemistry and reaction mechanisms.

Biology: Employed in the study of bacterial resistance and the development of new antibacterial agents.

Medicine: Used in the treatment of bacterial infections such as bronchitis, prostatitis, and urinary tract infections.

Industry: Utilized in the development of veterinary medicines and as a preservative in some formulations.

Mecanismo De Acción

Sulfamerazine exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for binding to the enzyme dihydropteroate synthetase. This inhibition prevents the formation of folic acid, which is essential for bacterial growth and replication. As a result, sulfamerazine is bacteriostatic, meaning it inhibits the growth and multiplication of bacteria .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Sulfamerazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This interaction is crucial for its antibacterial activity.

Cellular Effects

Sulfamerazine, by inhibiting the synthesis of dihydrofolic acid, disrupts bacterial cell function. It affects cell signaling pathways, gene expression, and cellular metabolism related to the folate pathway .

Molecular Mechanism

The mechanism of action of Sulfamerazine involves its competition with PABA for binding to dihydropteroate synthetase, an enzyme involved in the synthesis of dihydrofolic acid. This binding interaction inhibits the enzyme, leading to a decrease in dihydrofolic acid production .

Metabolic Pathways

Sulfamerazine is involved in the folate synthesis pathway in bacteria, where it inhibits the enzyme dihydropteroate synthetase . This could affect metabolic flux or metabolite levels related to this pathway.

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target enzyme, dihydropteroate synthetase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sulfamerazine is synthesized through the reaction of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide with appropriate reagents. The synthesis involves the following steps:

Formation of Sulfonamide: The reaction of 4-aminobenzenesulfonamide with 4-methyl-2-chloropyrimidine in the presence of a base such as sodium hydroxide.

Purification: The crude product is purified through recrystallization using solvents like ethanol or acetone.

Industrial Production Methods: Industrial production of sulfamerazine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the reaction between 4-aminobenzenesulfonamide and 4-methyl-2-chloropyrimidine.

Purification and Quality Control: The product is purified through crystallization and subjected to quality control tests to ensure purity and efficacy.

Análisis De Reacciones Químicas

Types of Reactions: Sulfamerazine undergoes various chemical reactions, including:

Oxidation: Sulfamerazine can be oxidized to form sulfone derivatives.

Reduction: Reduction of sulfamerazine can lead to the formation of amine derivatives.

Substitution: Sulfamerazine can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products:

Oxidation Products: Sulfone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Substituted sulfonamide derivatives.

Comparación Con Compuestos Similares

Sulfamerazine is part of the sulfonamide class of antibiotics, which includes several similar compounds:

Sulfamethazine: Similar in structure but has an additional methyl group, making it more effective against certain bacterial strains.

Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

Sulfamethoxazole: Often combined with trimethoprim to treat a variety of bacterial infections.

Uniqueness of Sulfamerazine: Sulfamerazine is unique due to its specific structure, which allows it to be effective against a broad spectrum of bacteria. Its ability to inhibit dihydrofolic acid synthesis makes it a valuable antibacterial agent in both human and veterinary medicine .

Propiedades

IUPAC Name |

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023612 | |

| Record name | Sulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.04e-01 g/L | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfamerazine is a sulfonamide drug that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase). Sulfamerazine is bacteriostatic in nature. Inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA. | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

127-79-7 | |

| Record name | Sulfamerazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamerazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamerazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfamerazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamerazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1SAB295F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 °C | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

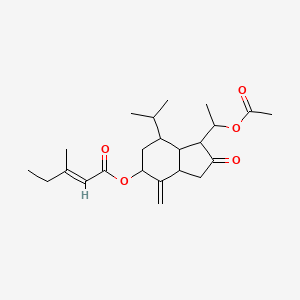

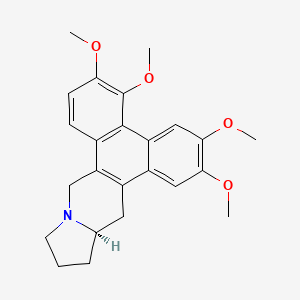

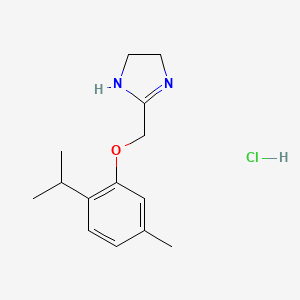

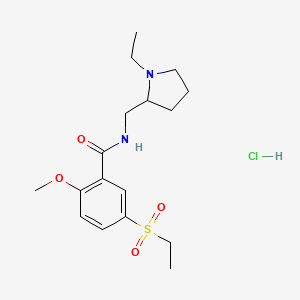

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Sulfamerazine?

A1: Sulfamerazine, a sulfonamide antibiotic, primarily targets bacterial growth by inhibiting the biosynthesis of folic acid. [, , , , , ] It achieves this by competitively inhibiting dihydropteroate synthase, an enzyme crucial for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. [, ] This disrupts the synthesis of essential nucleic acids in bacteria, ultimately leading to growth inhibition and cell death.

Q2: What is the molecular formula and weight of Sulfamerazine?

A3: Sulfamerazine has the molecular formula C11H12N4O2S and a molecular weight of 264.3 g/mol. [, , , , ]

Q3: Are there any spectroscopic data available for Sulfamerazine?

A4: Yes, research commonly employs techniques like UV spectrophotometry for Sulfamerazine detection and quantification. [, , , ] UV detection is often coupled with HPLC for analysis. [, , , ] Additionally, surface-enhanced Raman spectroscopy (SERS) has shown promise for Sulfamerazine detection in complex matrices like fish muscle. []

Q4: Is there information on Sulfamerazine's performance under various conditions?

A5: While specific material compatibility data are limited in the provided research, studies highlight the impact of factors like pH on Sulfamerazine's solubility and stability. [, , , ] Understanding its behavior under different pH conditions is crucial for formulation development and predicting its fate in biological and environmental systems. []

Q5: Does Sulfamerazine exhibit any catalytic properties?

A5: The provided research focuses on Sulfamerazine's role as a therapeutic agent and doesn't delve into its potential catalytic properties. Therefore, we lack information regarding its involvement in reaction mechanisms, selectivity, or catalytic applications.

Q6: Have computational methods been applied to study Sulfamerazine?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to analyze the molecular structure and interactions of Sulfamerazine polymorphs. [] These studies offer valuable insights into the drug's solid-state properties and can aid in understanding its physicochemical behavior.

Q7: How do structural modifications of Sulfamerazine affect its activity?

A8: Comparing Sulfamerazine's activity to related sulfonamides like Sulfadiazine and Sulfamethazine reveals the impact of even minor structural changes on factors like absorption, metabolism, and excretion. [, , ] For instance, the presence and position of methyl groups in the pyrimidine ring can influence the drug's pharmacokinetic profile. []

Q8: What are the challenges in formulating Sulfamerazine?

A9: Research indicates that Sulfamerazine's solubility is pH-dependent, posing challenges in formulating stable and bioavailable dosage forms. [, , , ] Studies explore strategies like microencapsulation using pectin-gelatin complex coacervates to improve its delivery and control its release. []

Q9: What is the primary route of Sulfamerazine elimination?

A10: Studies in various animal models, including sheep, calves, and cows, consistently demonstrate that Sulfamerazine is primarily eliminated through renal excretion. [, , , ] Both the unchanged drug and its metabolites, mainly acetylsulfamerazine, are found in the urine. [, ]

Q10: Does Sulfamerazine cross the blood-brain barrier?

A12: While the provided studies don't explicitly investigate Sulfamerazine's ability to cross the blood-brain barrier, its use in treating meningitis suggests that it can achieve therapeutic concentrations in the central nervous system. [, ]

Q11: What types of bacterial infections has Sulfamerazine been effective against in research?

A13: Research demonstrates Sulfamerazine's in vitro and in vivo efficacy against various bacterial species, including those causing furunculosis in trout (Bacterium salmonicida), pullorum disease in chickens (Salmonella pullorum), and mastitis in cattle (Streptococcus agalactiae). [, , , , ] It shows promise as a therapeutic option for bacterial infections in both humans and animals.

Q12: Has resistance to Sulfamerazine been reported?

A14: While the provided research doesn't extensively discuss Sulfamerazine resistance, it acknowledges that bacteria can develop resistance to sulfonamides. [] Understanding the mechanisms and prevalence of resistance is crucial for guiding appropriate antibiotic use and mitigating the development of resistant strains.

Q13: Are there any toxicological concerns associated with Sulfamerazine?

A15: While generally considered safe, some studies report potential toxicological effects of Sulfamerazine, particularly with prolonged use or high dosages. [, , , , ] One study observed that high doses of Sulfamerazine in trout feed could negatively impact growth, highlighting the importance of optimizing dosages to balance therapeutic efficacy and potential adverse effects. []

Q14: Are there ongoing efforts to improve Sulfamerazine delivery?

A16: Yes, researchers are exploring novel drug delivery systems, such as microencapsulation, to enhance Sulfamerazine's therapeutic efficacy. [] One study investigated the use of pectin-gelatin complex coacervates to encapsulate Sulfamerazine, potentially leading to improved drug stability, controlled release, and targeted delivery. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-2-(dimethylamino)-N-[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methylpentanamide](/img/structure/B1682575.png)

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1682580.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)